(2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine
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Overview
Description
(2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with an acetylamino group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine can be achieved through several synthetic routes. One common method involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For instance, the synthesis may start with a chiral amino alcohol, which undergoes acetylation to introduce the acetylamino group. The hydroxymethyl group can be introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, primary amines from reduction, and substituted pyrrolidines from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its ability to stabilize specific protein conformations makes it a useful tool in structural biology.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidines such as (2S,4R)-4-acetylamino-2-hydroxymethyl-pyrrolidine and (2R,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine. These compounds share the same core structure but differ in the spatial arrangement of their substituents.
Uniqueness
The uniqueness of (2S,4S)-4-acetylamino-2-hydroxymethyl-pyrrolidine lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule in various applications.
Properties
IUPAC Name |
N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(11)9-6-2-7(4-10)8-3-6/h6-8,10H,2-4H2,1H3,(H,9,11)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGHNMVWQQPBI-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H](NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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